molecular formula C15H16ClN3O2 B2599359 N-(2-aminophenyl)-4-acetamidobenzamide hydrochloride CAS No. 1299346-14-7

N-(2-aminophenyl)-4-acetamidobenzamide hydrochloride

Cat. No. B2599359
CAS RN: 1299346-14-7
M. Wt: 305.76 g/mol
InChI Key: VTEWULVTDZRPEI-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards associated with “N-(2-aminophenyl)-4-acetamidobenzamide hydrochloride” would likely be determined through safety data sheets and toxicological studies .

Future Directions

The future directions for research on “N-(2-aminophenyl)-4-acetamidobenzamide hydrochloride” would likely depend on its biological activity and potential applications. For example, if it shows promising activity as an HDAC inhibitor, future research might focus on optimizing its potency and selectivity .

Biochemical Analysis

Biochemical Properties

Tacedinaline hydrochloride is a class I specific Histone Deacetylase inhibitor (HDACi) . It interacts with enzymes such as HDAC1 . The nature of these interactions involves the inhibition of the enzyme, which can alter the acetylation status of histones and other proteins, thereby influencing gene expression .

Cellular Effects

Tacedinaline hydrochloride has been shown to have significant effects on various types of cells. For instance, it has been found to target intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma . It influences cell function by making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation .

Molecular Mechanism

The molecular mechanism of action of Tacedinaline hydrochloride involves its role as a HDAC inhibitor . By inhibiting HDACs, it increases the acetylation of histones, which can lead to changes in gene expression. This can influence various cellular processes, including cell growth and differentiation .

Dosage Effects in Animal Models

The effects of Tacedinaline hydrochloride at different dosages in animal models have been studied. For instance, it has been found that certain doses of Tacedinaline hydrochloride can decrease Haloperidol-induced cataleptic episodes and improve motor coordination in aged mice .

Metabolic Pathways

As a HDAC inhibitor, it is likely to influence a variety of metabolic processes through its effects on gene expression .

Subcellular Localization

As a HDAC inhibitor, it is likely to be found in the nucleus where it can exert its effects on histone acetylation and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tacedinaline hydrochloride can be synthesized from ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy-. The synthesis involves several steps, including the formation of an intermediate compound, which is then converted to Tacedinaline hydrochloride through a series of chemical reactions .

Industrial Production Methods

The industrial production of Tacedinaline hydrochloride involves optimizing the synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Tacedinaline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Tacedinaline hydrochloride include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of Tacedinaline hydrochloride depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound, which may have different biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tacedinaline hydrochloride include other histone deacetylase inhibitors such as:

Uniqueness

Tacedinaline hydrochloride is unique in its selective inhibition of class I histone deacetylases, which makes it particularly effective in certain types of cancer . Its broad-spectrum antitumor activity and ability to induce apoptosis in cancer cells further distinguish it from other histone deacetylase inhibitors .

properties

IUPAC Name

4-acetamido-N-(2-aminophenyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.ClH/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16;/h2-9H,16H2,1H3,(H,17,19)(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEWULVTDZRPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1299346-14-7
Record name N-(2-aminophenyl)-4-acetamidobenzamide hydrochloride
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